Cas no 1241300-56-0 (N,N-Diethyl-2-oxo-3-phenoxy-4-(3-thienyl)-1-azetidinepropanamide)

N,N-Diethyl-2-oxo-3-phenoxy-4-(3-thienyl)-1-azetidinepropanamide is a synthetic organic compound with unique structural features. This compound exhibits high purity and stability, making it suitable for various chemical applications. Its specific functional groups offer versatile reactivity, enabling efficient synthesis of complex molecules. The compound's unique structural characteristics provide opportunities for targeted modifications, enhancing its potential in pharmaceutical research and drug discovery.
N,N-Diethyl-2-oxo-3-phenoxy-4-(3-thienyl)-1-azetidinepropanamide structure
1241300-56-0 structure
Product name:N,N-Diethyl-2-oxo-3-phenoxy-4-(3-thienyl)-1-azetidinepropanamide
CAS No:1241300-56-0
MF:C20H24N2O3S
Molecular Weight:372.481163978577
CID:5452114
PubChem ID:47068233

N,N-Diethyl-2-oxo-3-phenoxy-4-(3-thienyl)-1-azetidinepropanamide 化学的及び物理的性質

名前と識別子

    • Z772802668
    • N,N-diethyl-3-(2-oxo-3-phenoxy-4-thiophen-3-ylazetidin-1-yl)propanamide
    • N,N-DIETHYL-3-[2-OXO-3-PHENOXY-4-(THIOPHEN-3-YL)AZETIDIN-1-YL]PROPANAMIDE
    • 1241300-56-0
    • AKOS008147073
    • EN300-26604640
    • N,N-Diethyl-2-oxo-3-phenoxy-4-(3-thienyl)-1-azetidinepropanamide
    • インチ: 1S/C20H24N2O3S/c1-3-21(4-2)17(23)10-12-22-18(15-11-13-26-14-15)19(20(22)24)25-16-8-6-5-7-9-16/h5-9,11,13-14,18-19H,3-4,10,12H2,1-2H3
    • InChIKey: AKGITEZXBSNXSO-UHFFFAOYSA-N
    • SMILES: N1(CCC(N(CC)CC)=O)C(C2C=CSC=2)C(OC2=CC=CC=C2)C1=O

計算された属性

  • 精确分子量: 372.15076381g/mol
  • 同位素质量: 372.15076381g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 26
  • 回転可能化学結合数: 8
  • 複雑さ: 491
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 78.1Ų

じっけんとくせい

  • 密度みつど: 1.216±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 570.3±50.0 °C(Predicted)
  • 酸度系数(pKa): -0.55±0.70(Predicted)

N,N-Diethyl-2-oxo-3-phenoxy-4-(3-thienyl)-1-azetidinepropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26604640-0.05g
N,N-diethyl-3-[2-oxo-3-phenoxy-4-(thiophen-3-yl)azetidin-1-yl]propanamide
1241300-56-0 95.0%
0.05g
$212.0 2025-03-20

N,N-Diethyl-2-oxo-3-phenoxy-4-(3-thienyl)-1-azetidinepropanamide 関連文献

N,N-Diethyl-2-oxo-3-phenoxy-4-(3-thienyl)-1-azetidinepropanamideに関する追加情報

Professional Introduction to N,N-Diethyl-2-oxo-3-phenoxy-4-(3-thienyl)-1-azetidinepropanamide (CAS No. 1241300-56-0)

N,N-Diethyl-2-oxo-3-phenoxy-4-(3-thienyl)-1-azetidinepropanamide, a compound with the chemical identifier CAS No. 1241300-56-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural complexity and unique pharmacophoric features of this molecule make it a promising candidate for further investigation in various therapeutic areas.

The molecular structure of N,N-Diethyl-2-oxo-3-phenoxy-4-(3-thienyl)-1-azetidinepropanamide incorporates several key functional groups that contribute to its biological activity. The presence of an azetidine ring, combined with the phenoxy and thienyl substituents, creates a scaffold that is conducive to interactions with biological targets. This structural motif has been widely explored in the development of bioactive compounds, particularly those targeting neurological and inflammatory pathways.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The azetidine ring in N,N-Diethyl-2-oxo-3-phenoxy-4-(3-thienyl)-1-azetidinepropanamide is known to enhance binding affinity and selectivity, making it an attractive component for designing novel therapeutic agents. The phenoxy group, on the other hand, is often associated with anti-inflammatory and analgesic properties, which are crucial in the treatment of chronic diseases.

The thienyl moiety adds another layer of complexity to the molecule, potentially influencing its pharmacokinetic profile and metabolic stability. This feature is particularly relevant in the context of drug development, where optimizing these properties can significantly improve the efficacy and safety of a therapeutic agent. The combination of these structural elements makes N,N-Diethyl-2-oxo-3-phenoxy-4-(3-thienyl)-1-azetidinepropanamide a versatile scaffold for further chemical modifications and biological evaluations.

In the realm of medicinal chemistry, the synthesis and characterization of novel compounds are essential steps toward developing new drugs. The synthesis of N,N-Diethyl-2-oxo-3-phenoxy-4-(3-thienyl)-1-azetidinepropanamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently.

The pharmacological evaluation of N,N-Diethyl-2-oxo-3-phenoxy-4-(3-thienyl)-1-azetidinepropanamide has revealed promising results in preclinical studies. These studies have demonstrated its potential as an inhibitor of certain enzymes involved in inflammatory pathways. The compound's ability to modulate these enzymatic activities suggests its utility in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its interaction with neurological targets has opened avenues for exploring its role in neurodegenerative disorders.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been utilized to predict the binding affinity and mode of interaction between N,N-Diethyl-2-oxo-3-phenoxy-4-(3-thienyl)-1-azetidinepropanamide and its target proteins. These computational studies provide valuable insights into the structural optimization of the molecule, guiding experimental efforts toward improving its pharmacological properties.

Recent advancements in high-throughput screening (HTS) technologies have accelerated the process of identifying bioactive compounds. HTS has been employed to evaluate the activity of N,N-Diethyl-2-oxo-3-phenoxy-4-(3-thienyl)-1-azetidinepropanamide against a diverse panel of biological targets. This approach has facilitated the identification of lead compounds that can be further developed into clinical candidates.

The development of novel drug candidates is a complex and multidisciplinary endeavor that requires collaboration between chemists, biologists, pharmacologists, and clinicians. The journey from laboratory discovery to clinical application involves rigorous testing to ensure safety and efficacy. The promising preclinical data on N,N-Diethyl-2-ofoxo-xphenoxy-x(3-thienyl)-x-xzetidinepropanamide warrant further investigation in clinical trials to validate its therapeutic potential.

In conclusion, N,N-Diethyl-x-ofoxo-xphenoxy-x(3-thienyl)-x-xzetidinepropanamide (CAS No. 1241300-x56-x) represents a significant advancement in pharmaceutical chemistry with potential applications in treating various diseases. Its unique structural features and promising pharmacological properties make it a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this will play a crucial role in developing innovative therapeutic strategies.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.